molecular formula C6H3INNaO2 B7826773 sodium;4-iodopyridine-2-carboxylate

sodium;4-iodopyridine-2-carboxylate

Cat. No.: B7826773
M. Wt: 270.99 g/mol
InChI Key: MXBYKBIRCCTBQG-UHFFFAOYSA-M
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Description

Sodium;4-iodopyridine-2-carboxylate is a chemical compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and a carboxylate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-iodopyridine-2-carboxylate typically involves the iodination of pyridine derivatives. One common method is the diazotization-Sandmeyer reaction, where an amine is diazotized and then treated with iodine to introduce the iodine atom at the desired position . The reaction conditions often require low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium;4-iodopyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quaternary ammonium cations.

    Substitution: Various substituted pyridine derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of sodium;4-iodopyridine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carboxylate group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Uniqueness: Sodium;4-iodopyridine-2-carboxylate is unique due to the presence of both the iodine atom and the carboxylate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

sodium;4-iodopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBYKBIRCCTBQG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1I)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3INNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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